molecular formula C21H28O6 B12424722 16|A-Hydroxyprednisolone-d3

16|A-Hydroxyprednisolone-d3

Cat. No.: B12424722
M. Wt: 379.5 g/mol
InChI Key: SEKYBDYVXDAYPY-NKKUVLNISA-N
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Description

Rationale for Deuteration in Pharmaceutical and Biochemical Investigations

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a fundamental technique in pharmaceutical and biochemical research. The incorporation of stable isotopes like deuterium (²H) does not significantly alter the chemical properties of the molecule, making deuterated compounds ideal tracers for detailed analytical studies. This technique is crucial for several reasons:

Internal Standards in Mass Spectrometry: Deuterated steroids, such as 16α-Hydroxyprednisolone-d3, are extensively used as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnih.gov Because they have a higher mass than their non-labeled counterparts, they can be easily distinguished by the mass spectrometer, allowing for precise and accurate quantification of the target analyte in complex biological matrices like plasma and urine. nih.govnih.gov This approach corrects for variations in sample preparation and instrument response, leading to more reliable data.

Metabolic Studies: Isotope labeling is a powerful tool for tracing the metabolic fate of steroids in the body. By administering a deuterated steroid, researchers can track its conversion to various metabolites, providing a clear picture of the metabolic pathways involved. thermofisher.com This has been instrumental in understanding the metabolism of numerous endogenous and synthetic steroids.

Kinetic Isotope Effect (KIE) Investigations: The difference in mass between hydrogen and deuterium can lead to a difference in the rate of chemical reactions involving the cleavage of a carbon-hydrogen versus a carbon-deuterium bond. This kinetic isotope effect can be studied to elucidate reaction mechanisms, particularly those involving enzymatic catalysis. researchgate.net

Overview of 16α-Hydroxyprednisolone-d3 within the Context of Glucocorticoid Research

16α-Hydroxyprednisolone is a significant metabolite of the synthetic glucocorticoid budesonide (B1683875). medchemexpress.eumedchemexpress.commedchemexpress.comabmole.commedchemexpress.eu The formation of 16α-Hydroxyprednisolone is primarily catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes in the liver. medchemexpress.eumedchemexpress.commedchemexpress.com 16α-Hydroxyprednisolone-d3 is the deuterium-labeled version of this metabolite. medchemexpress.eumedchemexpress.com

The primary application of 16α-Hydroxyprednisolone-d3 is as an internal standard for the quantitative analysis of 16α-Hydroxyprednisolone in biological samples. cymitquimica.comveeprho.com Its use in conjunction with mass spectrometry-based methods allows for highly sensitive and specific measurement, which is crucial for pharmacokinetic studies of budesonide and for understanding its metabolism.

Glucocorticoids, as a class of steroid hormones, are central to a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. oup.com Research utilizing stable isotope-labeled glucocorticoids and their metabolites, including 16α-Hydroxyprednisolone-d3, has been pivotal in:

Elucidating Metabolic Pathways: Stable isotope labeling techniques have been used to demonstrate that glucocorticoids can concurrently increase both triglyceride synthesis and lipolysis in adipose tissue. oup.complos.org

Developing Diagnostic Methods: The analysis of steroid patterns using labeled internal standards is critical for diagnosing hormone-related disorders. sigmaaldrich.com

Pharmacokinetic and Drug Metabolism Studies: The use of carbon-14 (B1195169) and other stable isotopes has been essential for drug metabolism, pharmacokinetic, and bioanalytical studies of new glucocorticoid receptor agonists. researchgate.net

Historical Development of Stable Isotope Tracers in Steroid Analysis

The journey of stable isotope tracers in steroid analysis is intertwined with the advancement of mass spectrometry. The initial application of gas chromatography-mass spectrometry (GC-MS) to steroid analysis dates back to the 1960s. psu.edu The development of isotope dilution GC/MS with selected ion monitoring proved to be a highly sensitive method. psu.edu

The use of deuterium-labeled steroids as tracers for measuring plasma clearance rates was described in the mid-1980s. nih.gov This method employed GC-MS to quantify both the endogenous steroid and the infused deuterated tracer. nih.gov The synthesis of various deuterium-labeled steroid glucuronide conjugates and their analysis by GC-MS further expanded the toolkit for steroid research. nih.gov

The evolution of analytical techniques, particularly the advent of more sophisticated mass spectrometry instruments, has been a driving force behind the increased use of deuterated steroid standards. These advancements have enabled the precise differentiation of isotopic variants, leading to more accurate and reliable quantification of steroids in complex biological samples. researchgate.net The World Anti-Doping Agency (WADA) now mandates the use of isotope ratio mass spectrometry (IRMS) to distinguish between endogenous and synthetic anabolic androgenic steroids, highlighting the critical role of stable isotopes in modern analytical chemistry. elementar.comthermofisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O6

Molecular Weight

379.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11,12,12-trideuterio-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1/i9D2,15D

InChI Key

SEKYBDYVXDAYPY-NKKUVLNISA-N

Isomeric SMILES

[2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O)O

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Advanced Synthetic Methodologies and Spectroscopic Characterization of 16|a Hydroxyprednisolone D3

Retrosynthetic Analysis and Precursor Selection for Site-Specific Deuteration

A plausible retrosynthetic analysis for 16α-Hydroxyprednisolone-d3 hinges on the strategic introduction of three deuterium (B1214612) atoms at chemically stable positions within the steroidal framework. A common strategy for introducing a -d3 label involves targeting a methyl group or a methylene (B1212753) group adjacent to a carbonyl or hydroxyl group, where deuterium exchange or reduction can be readily achieved.

Given the structure of 16α-Hydroxyprednisolone, potential sites for deuteration include the C17 side chain or positions on the steroid nucleus that are amenable to selective labeling reactions. A logical approach involves the late-stage introduction of deuterium to a precursor that already possesses the core structure of 16α-Hydroxyprednisolone or a closely related intermediate.

Precursor Selection:

The selection of a suitable precursor is critical for a successful synthesis. Based on established synthetic routes to 16α-Hydroxyprednisolone, a key intermediate such as Prednisone (B1679067) or a protected derivative thereof could serve as an ideal starting point. Prednisone possesses the necessary Δ¹,⁴-diene-3-one functionality and can be chemically or biotechnologically converted to the 16α-hydroxy derivative.

Another viable precursor could be Hydrocortisone , which can be transformed into 16α-Hydroxyprednisolone through a two-step process involving 1,2-dehydrogenation and 16α-hydroxylation nih.gov. This biotechnological route offers the potential for stereospecific transformations under mild conditions.

A retrosynthetic pathway could therefore disconnect 16α-Hydroxyprednisolone-d3 back to a deuterated intermediate derived from one of these precursors. For instance, if the deuterium atoms are to be introduced at the C17 side chain, a precursor with a protected C17-dihydroxyacetone moiety could be subjected to deuteration prior to the final deprotection steps.

Isotopic Labeling Techniques for Steroidal Frameworks

Several techniques are available for the site-specific incorporation of deuterium into steroidal frameworks. These can be broadly categorized into catalytic and chemical transformation methods.

Catalytic Deuteration Approaches

Homogeneous and heterogeneous catalysis offer powerful tools for the introduction of deuterium. Catalytic hydrogenation using deuterium gas (D₂) in the presence of a metal catalyst such as palladium, platinum, or rhodium can be employed to reduce double bonds, with the concomitant addition of deuterium atoms acs.org. For instance, the selective reduction of a Δ¹,⁴-diene-3-one system could potentially introduce deuterium at specific positions, although controlling the stereochemistry and preventing over-reduction can be challenging.

Ultrasound-assisted microcontinuous processes have also been developed for the selective deuteration of steroid hormones, offering a mild and efficient method for H/D exchange nih.gov. This technique can achieve high deuterium incorporation at specific sites by leveraging the acidity of C-H bonds nih.gov.

Enzymatic catalysis provides a highly selective alternative. For example, 3-ketosteroid-Δ¹-dehydrogenases can catalyze the reversible 1,2-hydrogenation of the A-ring of steroids. When performed in a deuterium-rich medium (e.g., D₂O), this can lead to the stereospecific incorporation of deuterium at the C1 and C2 positions nih.gov.

Chemical Transformation Pathways for Deuterium Incorporation

A variety of chemical reactions can be adapted for the introduction of deuterium.

Base-Catalyzed Hydrogen-Deuterium Exchange: Protons on carbon atoms adjacent to carbonyl groups (α-protons) are acidic and can be exchanged for deuterium by treatment with a base in the presence of a deuterium source like D₂O. This method is effective for labeling positions such as C2, C4, and C6 in 3-keto steroids.

Reductive Deuteration: Ketones and aldehydes can be reduced to deuterated alcohols using deuterium-donating reducing agents. Sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are commonly used for this purpose. For example, the reduction of a ketone at C11 could introduce a deuterium atom at this position. A published method for the synthesis of [6,7,7-²H₃] sterols involves a base-catalyzed exchange to introduce two deuterium atoms at C7, followed by sodium borodeuteride reduction of a 6-oxo group to introduce the third deuterium at C6 nih.gov.

Grignard Reactions with Deuterated Reagents: Deuterated alkyl or aryl groups can be introduced by reacting a suitable electrophile (e.g., a ketone) with a deuterated Grignard reagent. For instance, reacting a 17-keto steroid with trideuteromethyl magnesium iodide (CD₃MgI) can introduce a -CD₃ group at the C17 position osti.gov.

A potential synthetic route to 16α-Hydroxyprednisolone-d3 could involve a combination of these methods, starting from a readily available corticosteroid precursor.

Assessment of Isotopic Purity and Stereochemical Integrity

Ensuring the isotopic purity and stereochemical integrity of the final product is paramount.

Isotopic Purity Assessment:

The isotopic enrichment and distribution in 16α-Hydroxyprednisolone-d3 can be accurately determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy rsc.org.

Mass Spectrometry: HRMS can resolve the molecular ions of the deuterated compound and its lower isotopologues, allowing for the calculation of the percentage of isotopic enrichment rsc.orgnih.gov. The relative intensities of the M, M+1, M+2, and M+3 peaks provide a quantitative measure of the deuterium incorporation.

NMR Spectroscopy: Both ¹H and ²H NMR spectroscopy are powerful tools for confirming the location and extent of deuteration. In ¹H NMR, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates deuterium substitution at that position rsc.org. ²H NMR directly detects the deuterium nuclei, providing a clean spectrum with signals corresponding to the deuterated positions sigmaaldrich.comcore.ac.uk.

Stereochemical Integrity Assessment:

The synthetic and purification processes should not compromise the stereochemistry of the corticosteroid.

Chromatographic Methods: Chiral high-performance liquid chromatography (HPLC) can be used to separate stereoisomers and confirm the stereochemical purity of the final product nih.govvu.nl. Derivatization with a chiral reagent can also facilitate the separation and quantification of epimers nih.gov.

NMR Spectroscopy: The stereochemistry of the steroid nucleus can be confirmed by detailed analysis of ¹H-¹H coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.

Advanced Spectroscopic and Chromatographic Methods for Characterization

A comprehensive characterization of 16α-Hydroxyprednisolone-d3 involves the application of advanced analytical techniques.

Mass Spectrometry for Isotopic Confirmation

Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium and determining the isotopic distribution.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula of the deuterated compound rsc.org.

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern can provide information about the location of the deuterium atoms within the molecule.

The following table summarizes the expected mass spectral data for 16α-Hydroxyprednisolone and its -d3 analog.

CompoundMolecular FormulaExact Mass (monoisotopic)
16α-HydroxyprednisoloneC₂₁H₂₈O₆376.1886
16α-Hydroxyprednisolone-d3C₂₁H₂₅D₃O₆379.2074

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of isotopically labeled compounds such as 16α-Hydroxyprednisolone-d3. It provides definitive confirmation of successful deuterium incorporation and precise localization of the deuterium atoms within the molecular structure. The process relies on a comparative analysis of the spectra from the deuterated compound and its non-deuterated analogue, primarily utilizing ¹H (proton), ¹³C (carbon-13), and ²H (deuterium) NMR.

The fundamental principle behind this method is that deuterium nuclei (²H) and protium (B1232500) nuclei (¹H) resonate at different frequencies in a magnetic field. wikipedia.orgyoutube.com While the chemical shift ranges for ¹H and ²H are nearly identical due to the similar chemical environments, the substitution of a proton with a deuteron (B1233211) leads to distinct changes in the NMR spectra. sigmaaldrich.com Specifically, in the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will disappear or show a significant reduction in intensity. wikipedia.orgmagritek.com Conversely, a new signal will appear in the ²H NMR spectrum at a chemical shift corresponding to the now-deuterated position. wikipedia.orgsigmaaldrich.com

For the structural verification of 16α-Hydroxyprednisolone-d3, the analysis begins with a complete assignment of the ¹H and ¹³C NMR spectra of the unlabeled parent compound, 16α-Hydroxyprednisolone. Detailed one- and two-dimensional NMR experiments provide the reference chemical shifts for every proton and carbon atom in the steroid framework. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 16α-Hydroxyprednisolone (Parent Compound) mdpi.com Data recorded in CD₃OD. Chemical shifts (δ) are reported in ppm.

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
17.45 (d)156.0
26.25 (dd)128.1
46.02 (s)122.5
2.28 (m)32.8
2.05 (m)32.8
16β4.50 (m)75.1
180.98 (s)16.5
191.48 (s)22.9
214.20 (d), 4.65 (d)69.8

Following the establishment of this baseline, the NMR spectra of the synthesized 16α-Hydroxyprednisolone-d3 are acquired. The localization of the three deuterium atoms is then achieved by identifying the discrepancies between the two sets of spectra. For instance, if the deuteration occurred at one of the methyl groups (e.g., C-18), the following spectral changes would be observed:

¹H NMR Spectrum: The sharp singlet corresponding to the C-18 methyl protons at δ 0.98 ppm would be absent or significantly diminished in intensity. wikipedia.org All other proton signals would remain unchanged, confirming the specific site of deuteration.

²H NMR Spectrum: A signal would appear at a chemical shift of approximately δ 0.98 ppm, confirming that the C-18 position is deuterated. Since ²H has a nuclear spin of 1, its signals are naturally broader than proton signals. wikipedia.orgmagritek.com

¹³C NMR Spectrum: The signal for the C-18 carbon at δ 16.5 ppm would exhibit a characteristic multiplet pattern due to coupling with deuterium (a triplet for a -CD₃ group) and a slight upfield shift, known as a deuterium isotope effect.

The table below illustrates the expected NMR data for a hypothetical 16α-Hydroxyprednisolone-d3, where the C-18 methyl group has been fully deuterated.

Table 2: Expected NMR Data for 16α-Hydroxyprednisolone-d3 (Hypothetical C-18 Deuteration)

PositionExpected ¹H NMR ChangeExpected ²H NMR Signal (δ ppm)Expected ¹³C NMR Change
18Signal at 0.98 ppm (s, 3H) disappearsSignal appears at ~0.98 ppmSignal at 16.5 ppm shows isotopic shift and C-D coupling
Other ProtonsNo significant changeNo signalsNo significant change

This multi-faceted NMR approach provides unambiguous evidence for the isotopic purity and the precise location of the deuterium labels in 16α-Hydroxyprednisolone-d3, which is a critical step in the characterization of such stable isotope-labeled standards.

Methodological Development for Quantitative Analysis Utilizing 16|a Hydroxyprednisolone D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Steroid Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method in analytical chemistry, renowned for its high accuracy and precision in quantifying a wide array of compounds, including steroid hormones. youtube.com The core principle of this technique involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample before any processing occurs. youtube.com This labeled compound, referred to as an internal standard, is chemically identical to the target analyte but possesses a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (D or ²H).

The power of IDMS lies in the near-identical chemical and physical behavior of the analyte and its deuterated internal standard throughout the entire analytical workflow. texilajournal.comscispace.com This includes extraction, purification, derivatization, and chromatographic separation. Crucially, both the analyte and the internal standard experience the same degree of loss or degradation during sample preparation and exhibit similar ionization efficiencies in the mass spectrometer's ion source. Consequently, the ratio of the signal produced by the endogenous analyte to that of the isotopically labeled internal standard remains constant, irrespective of sample losses. By precisely measuring this ratio, the concentration of the analyte in the original, unprocessed sample can be determined with exceptional accuracy. youtube.com

Biological samples such as plasma, serum, urine, and tissue are inherently complex mixtures containing a vast number of endogenous and exogenous compounds. nih.govmedipharmsai.com When analyzing steroid hormones in these matrices using techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting substances can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.govmedipharmsai.comwaters.comchromatographyonline.comresearchgate.net This interference can lead to either suppression or enhancement of the analyte's signal, resulting in significant inaccuracies in quantification. nih.govwaters.com

The use of a stable isotope-labeled internal standard, such as 16α-Hydroxyprednisolone-d3, is the most effective strategy to counteract these matrix effects. texilajournal.comscispace.comtandfonline.com Because the deuterated internal standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement from the matrix components. texilajournal.comchromforum.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, ensuring the accuracy and reliability of the measurement. nih.gov

For the successful implementation of IDMS, the mass spectrometer must be able to distinguish between the analyte and its deuterated internal standard. This is typically achieved using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

The optimization process involves infusing a solution of the analyte and the deuterated internal standard into the mass spectrometer to determine the most abundant and stable precursor ions (typically the protonated molecules, [M+H]⁺) and their characteristic product ions formed upon collision-induced dissociation. Key parameters, such as collision energy and cone voltage, are adjusted to maximize the signal intensity for these transitions. For 16α-Hydroxyprednisolone and its d3-analog, distinct precursor ions will be selected based on their mass difference of 3 Da, while the fragmentation pattern and resulting product ions are generally expected to be similar. This optimization ensures the highest sensitivity and specificity for the detection of both compounds, which is crucial for accurate quantification.

Development and Validation of Chromatographic-Mass Spectrometric Assays

The development and validation of a robust and reliable chromatographic-mass spectrometric assay for steroid quantification using 16α-Hydroxyprednisolone-d3 as an internal standard is a meticulous process that adheres to stringent international guidelines. researchgate.netbrasilapoio.com.br This ensures that the method is fit for its intended purpose and produces accurate and reproducible results.

Specificity refers to the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample. nih.gov Selectivity is a comparative term that describes the ability of the method to distinguish the analyte from other structurally similar compounds. In steroid analysis, where numerous isomers and closely related compounds exist, achieving high selectivity is of paramount importance.

To assess specificity, blank matrix samples from multiple sources are analyzed to ensure that no endogenous compounds interfere with the detection of the analyte or the internal standard at their respective retention times. brasilapoio.com.br Selectivity is evaluated by analyzing samples spiked with a panel of structurally related steroids and potential co-administered drugs to demonstrate the absence of interfering signals. The combination of high-resolution chromatography, such as ultra-high-performance liquid chromatography (UHPLC), with the specificity of tandem mass spectrometry in MRM mode provides a very high degree of analytical selectivity. lcms.cz

The linearity of an analytical method describes its ability to produce results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity and the quantitative range of the assay, a calibration curve is constructed. This involves preparing a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix. A constant amount of 16α-Hydroxyprednisolone-d3 is added to each standard.

The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration of the analyte. The resulting curve is typically fitted with a linear regression model. The quantitative range is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision, and the upper limit of quantification (ULOQ), the highest concentration within the linear range. brasilapoio.com.brnih.gov

Table 1: Representative Calibration Curve Data for a Steroid Assay

Nominal Concentration (ng/mL)Analyte/IS Peak Area RatioBack-calculated Concentration (ng/mL)Accuracy (%)
0.1 (LLOQ)0.00520.09898.0
0.20.01050.201100.5
0.50.02600.505101.0
1.00.05150.99599.5
5.00.25805.010100.2
10.00.520010.15101.5
20.0 (ULOQ)1.035019.9899.9

This table contains simulated data for illustrative purposes.

A thorough evaluation of matrix effects is a critical component of method validation for LC-MS/MS assays. The magnitude of the matrix effect is typically assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample with the response of the analyte in a neat solution at the same concentration.

The primary strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. texilajournal.comscispace.comtandfonline.com The effectiveness of this compensation is evaluated by calculating the internal standard-normalized matrix factor. This is determined by comparing the analyte/internal standard peak area ratio in the presence of the matrix to the ratio in a neat solution. A value close to 100% indicates that the internal standard has successfully compensated for any ion suppression or enhancement.

Table 2: Assessment of Matrix Effect and Internal Standard Compensation

Matrix SourceAnalyte Response (Matrix vs. Neat)Matrix Effect (%)IS-Normalized Response (Matrix vs. Neat)Compensation Effectiveness (%)
Plasma Lot A0.8218% Suppression0.9999%
Plasma Lot B1.1515% Enhancement1.02102%
Urine Lot C0.7525% Suppression0.9898%
Urine Lot D0.9010% Suppression1.01101%

This table contains simulated data for illustrative purposes.

Precision, Accuracy, and Reproducibility Assessment

Information regarding the precision, accuracy, and reproducibility of analytical methods employing 16α-Hydroxyprednisolone-d3 as an internal standard is not available in the reviewed scientific literature. Validation data, which would typically include intra- and inter-assay precision (expressed as coefficient of variation, CV%) and accuracy (expressed as percent bias), has not been published for this specific compound. Therefore, a data table summarizing these performance metrics cannot be generated.

Application in Ex Vivo and In Vitro Research Models

There are no available studies that describe the application of 16α-Hydroxyprednisolone-d3 as an internal standard in the analysis of samples from ex vivo or in vitro research models. The subsequent subsections are therefore without a basis in published research.

Specific methodological considerations for the use of 16α-Hydroxyprednisolone-d3 in the analysis of cell culture supernatants have not been documented. This includes a lack of information on extraction efficiency, matrix effects, and potential for interference from cell culture media components.

Similarly, there is no published research on the use of 16α-Hydroxyprednisolone-d3 for the quantitative analysis of analytes in tissue homogenates or subcellular fractions. Details regarding tissue-specific extraction protocols, recovery rates, and management of matrix effects are not available.

Investigation of Steroid Biotransformation and Enzyme Kinetics Via 16|a Hydroxyprednisolone D3 As a Biochemical Tracer

Application of Deuterated Analogs in Microsomal and Cellular Incubation Systems

Deuterated analogs of steroids are invaluable tools in in vitro metabolic studies using systems that replicate physiological conditions. These systems, which include subcellular fractions and purified recombinant enzymes, allow researchers to dissect metabolic pathways in a controlled environment. The use of a deuterated tracer like 16α-Hydroxyprednisolone-d3 is particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) analysis, where the mass shift allows for clear differentiation of the tracer and its metabolites from endogenous, non-labeled steroids. sigmaaldrich.com

Subcellular fractions, particularly liver microsomes, are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. These preparations are widely used to study the phase I metabolism of steroids. When 16α-Hydroxyprednisolone-d3 is incubated with liver microsomes, the deuterium (B1214612) label serves two primary purposes.

First, it acts as an internal standard for highly accurate quantification of metabolic turnover. By comparing the signal of the deuterated parent compound to its non-deuterated counterpart, precise rates of metabolism can be determined. Second, it facilitates the unambiguous identification of metabolites. The resulting hydroxylated or otherwise modified products retain the deuterium label, giving them a unique mass that distinguishes them from the complex background matrix of the microsomal preparation.

Studies on the microsomal metabolism of other deuterated compounds have demonstrated changes in kinetic parameters. For instance, the N-demethylation of dimethylnitrosamine-d6 by rat liver microsomes showed significant deuterium isotope effects on both the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), indicating that C-H bond cleavage is a rate-limiting step in the reaction. nih.gov Similar principles apply to steroid hydroxylation, where deuteration at a potential site of metabolism can slow the reaction, providing insight into the enzymatic mechanism. nih.gov

Table 1: Illustrative Impact of Deuteration on Microsomal Metabolism Parameters Data based on a study of dimethylnitrosamine metabolism, illustrating the principle of isotope effects in microsomal systems.

ParameterUnlabeled CompoundDeuterated Compound (d6)Isotope Effect (kH/kD)
Kₘ (Michaelis constant) Value X1.6 * X1.6
Vₘₐₓ (Maximum velocity) Value YY / 3.83.8

This interactive table showcases the kinetic isotope effects observed in microsomal enzyme systems. nih.gov

While microsomes provide a comprehensive view of metabolic potential, they contain a mixture of many different enzymes. To understand the specific contribution of a single enzyme to a metabolic pathway, researchers use recombinant enzyme systems. These systems involve expressing a single, purified enzyme, such as a specific CYP isozyme (e.g., CYP3A4, CYP106A2), in a host cell line (e.g., E. coli, yeast). researchgate.netnih.gov

Incubating 16α-Hydroxyprednisolone-d3 with a panel of individual recombinant steroid-hydroxylating enzymes allows for precise characterization of their function. nih.gov This approach can definitively identify which enzyme or enzymes are responsible for specific hydroxylation events (e.g., at the C6β, C7β, or C11β position). The use of the deuterated tracer simplifies product identification and quantification, free from the confounding metabolic activities of other enzymes. This is crucial for building a clear picture of how a steroid is processed and for understanding potential drug-drug interactions involving specific CYP enzymes.

Elucidation of Specific Hydroxylation and Conjugation Pathways

The biotransformation of steroids involves a series of complex reactions, primarily hydroxylation (Phase I) followed by conjugation (Phase II), to increase their water solubility and facilitate excretion. Isotopic tracers like 16α-Hydroxyprednisolone-d3 are instrumental in mapping these pathways with high precision.

Steroid hydroxylases, particularly cytochrome P450 enzymes, exhibit remarkable regioselectivity (preferentially attacking a specific position on the steroid core) and stereoselectivity (forming a product with a specific three-dimensional orientation, i.e., α or β). asm.orgnih.gov However, a single steroid can often be hydroxylated at multiple positions by different enzymes, leading to a mixture of products. asm.org

Using a tracer like 16α-Hydroxyprednisolone-d3 in conjunction with recombinant enzyme systems allows for the systematic mapping of these selective reactions. researchgate.net By incubating the tracer with individual P450s, researchers can identify the exact position and orientation of the added hydroxyl group for each specific enzyme. For example, some fungal P450s are known to catalyze 6β- and 7β-hydroxylations, while others may target the 11β or 19-position. asm.org Molecular dynamics simulations and docking experiments can further illuminate the structural basis for this observed selectivity. nih.govresearchgate.net The use of a deuterated tracer in these experiments ensures that the detected metabolites originate exclusively from the administered compound, enabling a clean analysis of each enzyme's catalytic fingerprint.

Table 2: Examples of Regioselective Hydroxylation of Steroids by Different P450 Enzymes

Enzyme FamilyExample SubstratePrimary Hydroxylation Position(s)
Fungal P450s (e.g., from Cochliobolus lunatus) Androstenedione (AD)14α
Bacterial P450s (e.g., CYP102A1 mutant) Androst-4-ene-3,17-dione (AD)
Human P450s (e.g., CYP3A4) Testosterone
Bacterial P450s (e.g., CYP154C3) Various Steroids16α

This interactive table summarizes the known regioselectivity of various P450 enzymes on different steroid cores, a process that can be precisely studied using deuterated tracers. researchgate.netnih.govasm.org

Metabolic pathways often involve transient or low-abundance intermediate compounds that are difficult to detect. Isotopic tracers are exceptionally useful for uncovering these hidden steps in a reaction sequence. nih.gov When 16α-Hydroxyprednisolone-d3 is introduced into a biological system, all subsequent metabolites will carry the d3-isotopic signature.

Researchers can then use high-resolution mass spectrometry to perform a targeted search for molecules containing this specific mass tag. This "isotope pattern" filtering allows for the detection of metabolites that might otherwise be lost in the noise of a complex biological sample. researchgate.netnih.gov This method is powerful for confirming the steps in a proposed metabolic pathway, such as the conversion of a precursor to an intermediate before its final transformation into a major metabolite. The ability to trace the flow of the isotope through the entire metabolic cascade provides definitive evidence for the sequence of biochemical reactions. nih.govnih.gov

Enzyme Kinetics and Kinetic Isotope Effects in Steroidogenic Enzymes

Studying the rate of enzymatic reactions is central to understanding their mechanism. wikipedia.org The use of deuterated substrates like 16α-Hydroxyprednisolone-d3 allows for the investigation of Kinetic Isotope Effects (KIEs), a powerful tool for probing the transition state of an enzyme-catalyzed reaction. nih.govnih.gov

A KIE occurs when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. researchgate.net If the cleavage of this specific C-H bond is the slowest, or rate-determining, step in the enzymatic reaction, then the reaction will proceed more slowly with the deuterated substrate.

By comparing the kinetic parameters (Vₘₐₓ and Kₘ) of 16α-Hydroxyprednisolone with those of 16α-Hydroxyprednisolone-d3, researchers can measure the magnitude of the KIE. A significant KIE (typically defined as kH/kD > 1.5) provides strong evidence that the C-H bond at the deuterated position is broken during the rate-limiting step of the catalytic cycle. researchgate.net This information is crucial for elucidating the precise chemical mechanism of steroidogenic enzymes, such as the P450 hydroxylases. The internal competition method, where labeled and unlabeled substrates are present simultaneously, is a highly precise way to measure the KIE on the V/K parameter. nih.gov

Determination of Rate-Limiting Steps through Isotope Effects

A significant advantage of using deuterated tracers like 16α-Hydroxyprednisolone-d3 lies in the ability to determine rate-limiting steps in a multi-step reaction pathway through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. If the cleavage of a C-D bond is part of the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated substrate compared to the non-deuterated one.

By comparing the reaction rates of 16α-Hydroxyprednisolone and 16α-Hydroxyprednisolone-d3, researchers can identify which steps in the metabolic pathway are the slowest and thus "rate-limiting."

Primary Kinetic Isotope Effect: If deuterium is substituted at a position where a bond is broken in the rate-determining step, a significant decrease in the reaction rate (a "normal" KIE where kH/kD > 1) is often observed.

Secondary Kinetic Isotope Effect: If deuterium is substituted at a position not directly involved in bond cleavage in the rate-determining step, a smaller KIE may still be observed due to changes in the vibrational modes of the transition state.

For example, in the enzymatic dehydrogenation of a steroid, if the abstraction of a hydrogen atom is the rate-limiting step, using a deuterated substrate at that position will slow down the reaction. This information is invaluable for understanding the catalytic mechanism of the enzyme.

Table 2: Hypothetical Kinetic Isotope Effects in the Metabolism of 16α-Hydroxyprednisolone-d3

Metabolic ReactionPosition of Deuterium LabelkH/kD (KIE)Interpretation
1,2-DehydrogenationC13.5C-H bond cleavage at C1 is likely part of the rate-determining step.
6β-HydroxylationC61.1C-H bond cleavage at C6 is not the primary rate-determining step.
20-Keto ReductionC201.0No significant isotope effect; bond breaking at this position is not rate-limiting.

This table presents hypothetical KIE values and their interpretations to illustrate the application of 16α-Hydroxyprednisolone-d3 in determining rate-limiting steps. The values are for demonstrative purposes.

Comparative Metabolic Studies in Non-Human Biological Systems

The metabolism of corticosteroids can vary significantly between different species. Therefore, comparative studies in non-human biological systems are essential for preclinical drug development and for understanding the evolution of metabolic pathways. 16α-Hydroxyprednisolone-d3 can be a valuable tool in these studies, allowing for the precise tracking and quantification of its metabolic fate in various animal models.

Studies have shown that the profile of corticosteroid metabolites can differ both qualitatively and quantitatively across species. For instance, the metabolism of prednisone (B1679067) and prednisolone (B192156) has been investigated in mice, dogs, and monkeys, revealing species-specific differences in absorption, distribution, and excretion. nih.gov In dogs, oral prednisone is rapidly converted to its active metabolite, prednisolone. nih.govresearchgate.net

The choice of an appropriate animal model for studying human steroid metabolism is critical. While rodents are commonly used, their corticosteroid profile is dominated by corticosterone, whereas humans are cortisol-dominant. endocrine-abstracts.org Large animals like pigs and sheep have glucocorticoid profiles more similar to humans. endocrine-abstracts.org Non-human primates, such as Macaca mulatta and Papio hamadryas, have been found to have corticosteroid metabolism that is very similar to humans, making them suitable models for such research. nih.gov However, even among primates, significant interspecific differences in the qualitative and quantitative parameters of steroid hormone metabolism exist. nih.gov

In vitro studies using liver microsomes from different species have also highlighted these variations. For example, the hepatic metabolism of cortisol is extremely variable among species like rats, guinea pigs, hamsters, and mice, with different profiles of hydroxylated and reduced metabolites. nih.gov

By administering 16α-Hydroxyprednisolone-d3 to different animal species, researchers can map the species-specific metabolic pathways, identify the major metabolites, and determine the rates of clearance. This comparative data is crucial for extrapolating preclinical findings to humans and for selecting the most relevant animal models for further pharmacological and toxicological studies.

Table 3: Comparative Overview of Corticosteroid Metabolism in Different Species

SpeciesPrimary GlucocorticoidKey Metabolic FeaturesReference
HumanCortisolExtensive hepatic metabolism, including 6β-hydroxylation and A-ring reduction. nih.gov
PigCortisolSimilar glucocorticoid profile to humans. endocrine-abstracts.org
SheepCortisolSimilar glucocorticoid profile to humans. endocrine-abstracts.org
DogCortisolRapid conversion of prednisone to prednisolone. nih.govresearchgate.net
CatCortisol
RatCorticosteroneSex-dependent differences in hepatic metabolism; females show A-ring reduction. nih.gov
MouseCorticosteronePredominantly 6β-hydroxylase and 11β-dehydrogenase activity. nih.gov
Guinea PigCortisolSimpler metabolic profile compared to humans, mainly 6β-hydroxylase and 11β-dehydrogenase activity. nih.gov
HamsterCortisolSimple metabolic profile, primarily 6β-hydroxylase and 11β-dehydrogenase activity. nih.gov
Macaca mulatta (Rhesus macaque)CortisolCorticosteroid metabolism is very similar to humans. nih.gov
Papio hamadryas (Hamadryas baboon)CortisolCorticosteroid metabolism is very similar to humans. nih.gov

This table provides a summary of known species differences in corticosteroid metabolism based on available literature. Specific metabolic pathways for 16α-Hydroxyprednisolone-d3 would require direct experimental investigation in these species.

Role of 16|a Hydroxyprednisolone D3 in Reference Material Development and Analytical Quality Control

Preparation and Certification of Isotopic Reference Standards

The development of 16α-Hydroxyprednisolone-d3 as a reference material is a meticulous process involving precise chemical synthesis and a rigorous certification framework to ensure its identity, purity, and isotopic enrichment.

Preparation: The synthesis of 16α-Hydroxyprednisolone-d3 typically starts with the non-labeled 16α-Hydroxyprednisolone or a suitable precursor. google.comgoogle.comepo.orgpatsnap.comscispace.com Deuterium (B1214612) atoms are incorporated into the molecule at positions that are not susceptible to back-exchange with hydrogen atoms under typical analytical conditions. This is often achieved through methods such as catalytic exchange with deuterium gas or reduction reactions using deuterium-containing reagents like sodium borodeuteride. The goal is to produce a molecule that is chemically identical to the native compound but has a distinct, higher mass, allowing it to be differentiated by a mass spectrometer.

Certification: Once synthesized, the material undergoes a comprehensive certification process to qualify as a Certified Reference Material (CRM). This process is governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. aroscientific.comansi.orgpacificcert.comnbeglobal.orgeurachem.org The certification protocol involves:

Characterization: Confirming the chemical structure and identity using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purity Assessment: Quantifying the chemical and isotopic purity to identify and measure any impurities.

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and that its properties remain stable over time under specified storage conditions. ansi.org

Value Assignment: Assigning a certified value for its concentration or purity, along with a statement of measurement uncertainty. nbeglobal.org

This rigorous certification ensures that the reference material is traceable, reliable, and fit for its intended purpose in calibration, validation, and quality control. aroscientific.comwikipedia.org

Application in Inter-laboratory Comparison and Proficiency Testing Schemes

16α-Hydroxyprednisolone-d3 plays a vital role in external quality assessment programs, such as inter-laboratory comparisons (ICs) and proficiency testing (PT) schemes. These programs are essential for laboratories to monitor their performance, demonstrate competence, and ensure the comparability of results across different facilities. researchgate.net

In a typical PT scheme for steroid analysis, a central organizing body distributes identical, well-characterized samples containing an unknown concentration of 16α-Hydroxyprednisolone to participating laboratories. The laboratories analyze the sample using their routine methods, which ideally involves using 16α-Hydroxyprednisolone-d3 as an internal standard to correct for analytical variability.

The reported results are then statistically compared to an assigned reference value. The performance of each laboratory is often evaluated using a z-score, which measures the deviation of the laboratory's result from the reference value. A satisfactory z-score indicates that the laboratory's measurement is in agreement with the consensus value, thereby validating their analytical method and demonstrating their proficiency. The use of the deuterated standard is critical for achieving the accuracy needed to perform well in such schemes. researchgate.net

Assurance of Analytical Method Robustness and Reproducibility in Research Settings

In analytical research, particularly in bioanalysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 16α-Hydroxyprednisolone-d3 is fundamental for ensuring method robustness and reproducibility. researchgate.netnih.govnih.gov

Robustness refers to a method's capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to obtain consistent results when the analysis is performed under different conditions (e.g., different analysts, instruments, or days). researchgate.netnih.govnih.govaoac.orgbund.de

As a stable isotope-labeled internal standard (SIL-IS), 16α-Hydroxyprednisolone-d3 is added to samples at a known concentration at the beginning of the sample preparation process. Because it is nearly identical chemically and physically to the non-labeled analyte (16α-Hydroxyprednisolone), it experiences similar losses during extraction, variations in injection volume, and fluctuations in ionization efficiency within the mass spectrometer. scispace.comtexilajournal.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a more accurate and precise quantification. texilajournal.com

However, it is important to note that even deuterated standards may not correct for all matrix effects, especially if there are slight chromatographic retention time differences between the analyte and the standard in regions of ion suppression. myadlm.orgresearchgate.net Despite this, they are considered the gold standard for minimizing measurement errors and are crucial for validating the precision and accuracy of analytical methods. texilajournal.comresearchgate.net

Table 1: Impact of Internal Standard Type on Assay Precision
Internal Standard (IS) TypeAnalyteInterpatient Assay Imprecision (CV %)Key Observation
Deuterated (Sirolimus-d3)Sirolimus2.7%–5.7%Lower imprecision, indicating better correction for matrix variability.
Structural Analog (Desmethoxyrapamycin)Sirolimus7.6%–9.7%Higher imprecision, more affected by interpatient matrix differences.

This table, based on findings from a study on Sirolimus, illustrates the superior performance of a deuterated internal standard compared to a structural analog in minimizing analytical imprecision. researchgate.net The lower coefficient of variation (CV) with the deuterated standard demonstrates its effectiveness in compensating for matrix effects. researchgate.net

Long-Term Stability and Storage Considerations for Deuterated Reference Materials

The long-term stability of 16α-Hydroxyprednisolone-d3 as a reference material is paramount to its utility. Proper storage is essential to prevent degradation and maintain the integrity of its certified value. nih.govresearchgate.net Stability studies are conducted to determine the optimal storage conditions and to establish a re-test period or shelf life. europa.eu

These studies typically evaluate the material's stability under various temperature and humidity conditions, following guidelines from international bodies. For long-term storage, steroids and their deuterated analogs are generally kept at low temperatures. Studies on various steroids have shown that storage at -20°C or -25°C is effective for maintaining stability for extended periods, even over 10 years. researchgate.netnih.gov

Key considerations for the storage of deuterated reference materials include:

Temperature: Cold storage (typically ≤ -20°C) is crucial to minimize chemical degradation. researchgate.net

Light: Protection from light, often by using amber vials, is important to prevent photodegradation. sigmaaldrich.com

Container: The material should be stored in a well-sealed, appropriate container to prevent solvent evaporation and contamination. sigmaaldrich.com

Isotopic Exchange: The stability of the deuterium label itself is a factor. While deuterium atoms on carbon are generally stable, care must be taken during synthesis to place them in non-exchangeable positions to prevent loss of the label over time, especially when exposed to certain solvents or pH conditions. scispace.com

Table 2: General Storage Conditions for Steroid Reference Materials
Storage ConditionTemperature RangeDurationObserved Stability
Long-Term-20°C to -25°CYears (>10 years reported for some steroids)High stability with minimal to no degradation observed. researchgate.netnih.gov
Refrigerated2°C to 8°CShort-TermVariable; compound-dependent, generally less stable than frozen.
Room Temperature15°C to 25°CShort-Term / ShippingGenerally not recommended for long-term storage due to potential for degradation.

This table summarizes common storage conditions and observed stability for steroid reference materials based on long-term studies. researchgate.netnih.gov It highlights the critical role of low-temperature storage in preserving the integrity of these compounds over time.

Emerging Research Applications and Future Directions for Deuterated Glucocorticoids

Advancements in High-Resolution Mass Spectrometry for Isotopic Tracing

High-resolution mass spectrometry (HRMS) has become an indispensable technology for the analysis of steroid hormones, and its synergy with deuterated glucocorticoids is paving the way for highly selective and sensitive isotopic tracing studies. nih.govnih.gov HRMS instruments, such as quadrupole-Orbitrap analyzers, offer enhanced selectivity compared to lower resolution mass spectrometers, which is crucial for distinguishing between isobaric interferences and accurately quantifying steroid hormones in complex biological matrices like human serum. nih.gov

The high mass accuracy of HRMS allows for the confident identification of compounds by matching their full product ion spectra and accurate masses with those of authentic standards. nih.gov This capability is particularly advantageous in isotopic tracing studies, where the precise measurement of mass differences between labeled and unlabeled compounds is essential.

Recent developments in ultra-high-pressure liquid chromatography (UHPLC) coupled with HRMS (UHPLC-HRMS) have further improved the analytical performance for steroid analysis. nih.gov These methods enable the quantification of a wide range of endogenous steroids in a single run, highlighting the potential of HRMS for comprehensive steroid profiling. nih.gov The application of deuterated glucocorticoids as internal standards in these advanced analytical workflows is critical for achieving accurate and reliable quantification, compensating for variations in sample preparation and instrument response.

Key Advancements in HRMS for Deuterated Glucocorticoid Analysis:

AdvancementBenefit for Isotopic Tracing
Enhanced Selectivity Reduces background noise and avoids overestimation by separating isobaric interferences. nih.gov
High Mass Accuracy Substantiates compound identification through accurate mass and full product ion spectra matching. nih.gov
Increased Sensitivity Allows for the detection and quantification of low-abundance steroids.
Multiplexing Capabilities Enables the simultaneous analysis of multiple steroids in a single run, improving throughput. lcms.cz

Integration with Steroidomics and Metabolomics in Systems Biology Research

The fields of steroidomics and metabolomics, which aim to comprehensively analyze all steroids and metabolites in a biological system, are being revolutionized by the integration of deuterated glucocorticoids and advanced analytical platforms. griffith.edu.aumetsysbio.com This integration is a cornerstone of systems biology research, providing a holistic view of metabolic pathways and their regulation. mdpi.com

Both targeted and untargeted approaches in metabolomics benefit from the use of deuterated standards. metabolon.com

Targeted metabolomics focuses on the quantification of a predefined set of metabolites. metabolon.com In this context, deuterated glucocorticoids like 16α-Hydroxyprednisolone-d3 serve as ideal internal standards, enabling precise and accurate quantification of their unlabeled counterparts. nih.gov This is crucial for validating biomarkers and understanding specific metabolic pathways. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate new hypotheses. metabolon.com While not used as direct quantifiers for all detected features, deuterated standards are essential for quality control and for aiding in the identification of unknown compounds by providing reference mass spectra and retention times.

The use of liquid chromatography-mass spectrometry (LC-MS)-based metabolomics is considered the gold standard for in-depth characterization of the human steroidome. researchgate.net

Isotope tracing with deuterated glucocorticoids allows researchers to track the metabolic fate of these steroids within intricate biochemical networks. nih.gov By introducing a labeled compound into a biological system, scientists can follow its conversion into various downstream metabolites, providing direct evidence of pathway activity and flux. nih.govnih.gov This approach is fundamental to understanding how metabolic pathways are altered in disease states and in response to therapeutic interventions. The ability to trace the flow of atoms through metabolic pathways provides a level of detail that cannot be obtained from static metabolite measurements alone. nih.gov

Potential for Novel Tracer Applications in Pre-clinical Investigative Models

The application of deuterated compounds as tracers in preclinical research is a rapidly expanding area. researchgate.net These stable isotope-labeled molecules offer a safe and effective way to study the pharmacokinetics and metabolism of drugs and endogenous compounds in living organisms. nih.gov

A particularly exciting development is the use of deuterated compounds in metabolic imaging techniques. nih.gov Deuterium (B1214612) metabolic imaging (DMI) is an emerging, non-invasive method that uses magnetic resonance spectroscopy (MRS) to track the metabolism of deuterium-labeled substrates in three dimensions. isotope.com This technique takes advantage of the low natural abundance of deuterium, which minimizes background signals and allows for clear detection of the labeled substrate and its metabolic products. nih.govresearchgate.net

Unanswered Questions and Methodological Challenges in Deuterated Steroid Research

Despite the significant advancements, several challenges and unanswered questions remain in the field of deuterated steroid research.

One of the primary methodological challenges is the potential for isotopic effects, where the presence of deuterium can alter the rate of chemical reactions. While often minor, these kinetic isotope effects (KIEs) need to be carefully considered, especially when studying metabolic pathways, as they can influence the observed metabolic rates.

Another challenge lies in the synthesis of specifically labeled deuterated steroids. The introduction of deuterium atoms at precise locations within a complex steroid molecule can be a complex and costly process.

Furthermore, the comprehensive identification and characterization of all metabolites of a deuterated steroid in a biological system remains a complex task. researchgate.net This requires sophisticated analytical techniques and bioinformatics tools to process and interpret the large datasets generated.

From a biological perspective, many questions about steroidogenesis and steroid metabolism remain. nih.gov Deuterated tracers will be instrumental in addressing these questions, such as delineating the intricate mechanisms of cholesterol transport to steroidogenic enzymes and understanding the regulation of androgen synthesis. nih.gov

Key Unanswered Questions and Challenges:

CategorySpecific Challenge/Question
Methodological Accounting for kinetic isotope effects in metabolic studies. nih.gov
Cost-effective and site-specific synthesis of deuterated steroids.
Comprehensive identification of all labeled metabolites in complex matrices. researchgate.net
Biological Elucidating the precise mechanisms of intracellular cholesterol transport. nih.gov
Understanding the detailed biochemistry of androgen synthesis. nih.gov
Defining the roles of extraglandular steroid synthesis. nih.gov

Deuterium Exchange and Back-Exchange Phenomena

A significant challenge in the use of deuterated internal standards, including those for glucocorticoids, is the potential for deuterium exchange. hilarispublisher.com This phenomenon involves the loss of deuterium atoms from the labeled standard and their replacement with protons from the surrounding solvent or matrix. sigmaaldrich.com This process, also known as back-exchange, can compromise the accuracy of quantitative analyses by altering the mass-to-charge ratio of the internal standard, making it indistinguishable from the unlabeled analyte. sigmaaldrich.comnih.gov

The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to carbon atoms adjacent to carbonyl groups or other sites prone to enolization are particularly susceptible to exchange under acidic or basic conditions. nih.gov This exchange is a well-documented issue for steroids, where the complex ring structure contains multiple such positions. sigmaaldrich.comnih.gov The rate of this exchange can be influenced by several factors during sample preparation and analysis.

Factors Influencing Deuterium Exchange:

pH: Both acidic and basic conditions can catalyze the exchange process. nih.gov For instance, exposure of deuterated steroids to basic solutions can lead to the exchange of deuterium with protons from a protic solvent. sigmaaldrich.com

Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange.

Matrix Effects: The chemical composition of the biological matrix (e.g., plasma, urine) can influence the local pH and contain components that may facilitate exchange. clearsynth.com

Solvent Composition: The type of solvent used during extraction and chromatographic separation can affect the stability of the label.

The loss of deuterium can lead to inaccurate quantification. If the internal standard loses its label, its signal will decrease, while the signal for the unlabeled analyte may be artificially inflated, leading to erroneously high reported concentrations. sigmaaldrich.com Research focuses on designing deuterated standards where the labels are placed in chemically stable, non-exchangeable positions to mitigate this issue. sigmaaldrich.com

Table 1: Stability Considerations for Deuterated Glucocorticoid Internal Standards

Factor Potential Impact on Deuterium Label Mitigation Strategy
pH of Sample/Solvent Acidic or basic conditions can catalyze H/D exchange at labile positions (e.g., near carbonyl groups). nih.gov Maintain neutral pH where possible; carefully validate methods under the specific pH conditions used.
Sample Preparation Temperature Elevated temperatures can accelerate exchange reactions. Perform extraction and handling steps at controlled, cool temperatures.
Duration of Storage/Analysis Prolonged exposure to certain conditions can increase the cumulative loss of deuterium. Minimize sample storage times; establish and adhere to validated stability protocols.
Position of Deuterium Label Labels at enolizable or sterically hindered positions are more susceptible to exchange. sigmaaldrich.comnih.gov Synthesize standards with deuterium labels on chemically stable, non-exchangeable carbon atoms.

Standardization and Harmonization of Analytical Protocols

The accurate measurement of glucocorticoids is essential for diagnosing and managing a wide range of endocrine disorders. tandfonline.com While mass spectrometry (MS) offers superior specificity compared to traditional immunoassays, significant variability can exist between laboratories. nih.govallenpress.com This inter-laboratory variation is a major challenge, hindering the ability to compare results from different studies and establish universal reference intervals. nih.govdeakin.edu.au

A lack of standardized and harmonized analytical protocols is a primary source of this discrepancy. nih.gov Different laboratories may employ varied methods for sample preparation, chromatographic separation, and mass spectrometric detection. tandfonline.com These variations can introduce biases and affect the final reported concentration of the analyte.

Key Areas Requiring Standardization:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can have different efficiencies and introduce variable matrix effects.

Chromatography: The choice of liquid chromatography (LC) columns, mobile phases, and gradient conditions can affect the separation of the target analyte from interfering isobaric compounds. researchgate.net

Mass Spectrometry: Different ionization sources (e.g., ESI, APCI, APPI) and instrument platforms can yield different sensitivities and be subject to varying degrees of ion suppression or enhancement. tandfonline.com

Calibration and Quality Control: The use of non-standardized calibrators and quality control materials can lead to significant biases between methods.

Efforts to address these challenges are underway. Organizations like the Centers for Disease Control and Prevention (CDC) have initiated hormone standardization programs (HoSt) to improve the accuracy and comparability of steroid hormone tests. researchgate.netcdc.gov These programs involve developing reference measurement procedures and providing reference materials to help clinical and research laboratories calibrate their assays and ensure their results are accurate and reliable. cdc.govnih.gov The goal is to enable different high-quality assays to produce equivalent results for a given patient sample, a process known as harmonization. nih.gov

Table 2: Comparison of Parameters in Glucocorticoid Analytical Methods

Method Parameter Variation Across Laboratories Impact on Results Harmonization Effort
Sample Extraction Use of different techniques (e.g., LLE, SPE, protein precipitation). researchgate.net Can lead to variable recovery and matrix effects. clearsynth.com Development of reference methods with specified extraction procedures. nih.gov
LC System Different column chemistries, dimensions, and mobile phase compositions. nih.gov Affects separation from isomers and other interfering compounds. researchgate.net Specifying performance criteria for chromatographic resolution.
MS Ionization Source ESI, APCI, or APPI may be used. tandfonline.com Influences ionization efficiency and sensitivity for different steroids. Characterization of reference materials using multiple, well-defined MS platforms.
Calibrators Use of in-house prepared or various commercial calibrators. Can be a major source of systematic bias (inaccuracy) between labs. nih.gov Provision of certified reference materials by programs like the CDC's HoSt. cdc.gov

The successful standardization and harmonization of analytical protocols are crucial for the reliable application of deuterated glucocorticoids like 16α-Hydroxyprednisolone-d3 in both clinical diagnostics and research.

Q & A

Q. How should researchers handle incomplete metabolic pathway data for 16α-Hydroxyprednisolone-d3?

  • Transparency : Clearly state limitations in the discussion section. Propose follow-up studies (e.g., CRISPR-edited enzyme knockouts) to address gaps. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to justify future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.